molecular formula C₈H₁₄FNO₅ B1140312 N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide CAS No. 129728-87-6

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide

Cat. No. B1140312
M. Wt: 223.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide often involves multi-step processes, including condensations, fluorination, and cyclization reactions. For instance, the direct fluorinative dehydroxylation of specific hexopyranosides with sulfur tetrafluoride-hydrogen fluoride has been utilized to introduce fluoro groups into pyran structures, as shown in the synthesis of 3-acetamido-2,3,5,6-tetradeoxy-5-fluoro-d,l-ribo-hexofuranose (Welch et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods confirm the arrangement of atoms and the stereochemistry of the molecule. For example, a study demonstrated the crystal structure determination of a related compound by X-ray diffraction, highlighting the importance of conformational stability provided by the arrangement of substituent groups around the pyran ring (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often include nucleophilic substitutions, acetylation, and hydrogen bonding interactions. The reactivity of these compounds can be attributed to the functional groups present, such as the acetamide moiety, which participates in various chemical transformations. The synthesis of novel acetamide derivatives with anti-inflammatory activity illustrates how different substituents affect the compound's reactivity and biological activity (Sunder & Maleraju, 2013).

Scientific Research Applications

Potential Therapeutic Applications and Biological Activities

  • Inhibition of Sodium Glucose Co-Transporter Proteins (SGLT1 and SGLT2)

    Compounds derived from the structural framework of N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide have been found to act as dual inhibitors of SGLT1 and SGLT2. These proteins play crucial roles in glucose regulation, and their inhibition has been targeted for managing conditions such as diabetes. For instance, specific derivatives demonstrated potent dual inhibitory activities and showed significant effects in reducing blood glucose levels in animal models, suggesting their potential as antidiabetic agents (Xu et al., 2020); (Xu et al., 2018).

  • Synthesis of Novel Compounds with Antioxidant Activity

    Another research avenue involves the synthesis of pyrazole-acetamide derivatives and their coordination complexes with potential antioxidant activities. Such compounds have been synthesized and characterized, displaying significant in vitro antioxidant properties, highlighting their potential for further therapeutic applications (Chkirate et al., 2019).

  • Herbicidal Activity

    Novel derivatives of related compounds have been explored for their herbicidal efficacy, providing a glimpse into the agricultural applications of chemical substances derived from N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide. This includes the development of safe and efficacious herbicidal compounds, with some showing promising preliminary results against specific weed species (Huang Ming-zhi & Min Zhong-cheng, 2006).

  • Development of Anticancer Agents

    Research into novel fluoro-substituted compounds derived from the chemical framework of N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide has led to the identification of potential anticancer agents. For instance, specific derivatives have been synthesized and tested against various human cancer cell lines, indicating their potential utility in cancer treatment (Hammam et al., 2005).

Future Directions

Without more specific information on this compound, it’s difficult to speculate on future directions for research or application .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)/t4-,5-,6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPRNMNSFDDVPY-YQXRAVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide

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